molecular formula C17H19ClN2O B6619372 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 105650-26-8

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No. B6619372
CAS RN: 105650-26-8
M. Wt: 302.8 g/mol
InChI Key: IPBFLJORDQJZLM-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride, commonly referred to as 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl, is a synthetic compound used in many scientific research applications. It is a white, crystalline powder that is soluble in both organic and aqueous solvents. This compound is synthesized by condensing benzyloxyindole with ethanamine in the presence of hydrochloric acid. It has a molecular weight of 347.86 g/mol and a melting point of 248-250 °C.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl is a versatile compound used in many scientific research applications. It is used as a starting material in the synthesis of various indole derivatives, such as indole-3-carboxylic acid, indole-3-acetic acid, and indole-3-aldehyde. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used as a ligand in the preparation of metal complexes.

Mechanism of Action

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of monoamines, such as serotonin and dopamine, in the brain. By inhibiting MAO, 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl prevents the breakdown of these monoamines, resulting in an increase in their levels in the brain. This increase in monoamine levels is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl has been shown to have antidepressant and anxiolytic effects in animal studies. It is thought to act by increasing the levels of monoamines in the brain, resulting in an increase in mood and a decrease in anxiety. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl in laboratory experiments is its high solubility in both organic and aqueous solvents. This makes it easy to work with and to prepare solutions of the compound. The main limitation of this compound is its high melting point, which can make it difficult to work with in some applications.

Future Directions

The potential applications of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl are numerous and still being explored. Future research may focus on its use as an antidepressant or anxiolytic drug, as well as its potential anti-inflammatory and anti-cancer effects. In addition, further research may be conducted to explore the potential of this compound as a building block for the synthesis of various pharmaceuticals and agrochemicals. Finally, further research may be conducted to explore the potential of this compound as a ligand for the preparation of metal complexes.

Synthesis Methods

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine HCl is synthesized by condensing benzyloxyindole with ethanamine in the presence of hydrochloric acid. The reaction is carried out at a temperature of 60-70 °C for up to 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFLJORDQJZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride

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